

Vardenafil hydrochloride trihydrate chemical properties

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Compound of Interest

Compound Name: Vardenafil

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An In-depth Technical Guide on the Core Chemical Properties of **Vardenafil** Hydrochloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for **vardenafil** hydrochloride trihydrate. **Vardenafil** is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).^{[1][2]} It is primarily utilized in the treatment of erectile dysfunction.^{[3][4][5]} By inhibiting PDE5, **vardenafil** enhances the cGMP-mediated relaxation of smooth muscle in the corpus cavernosum, facilitating increased blood flow and erection upon sexual stimulation.^{[1][2][4]}

Chemical and Physical Properties

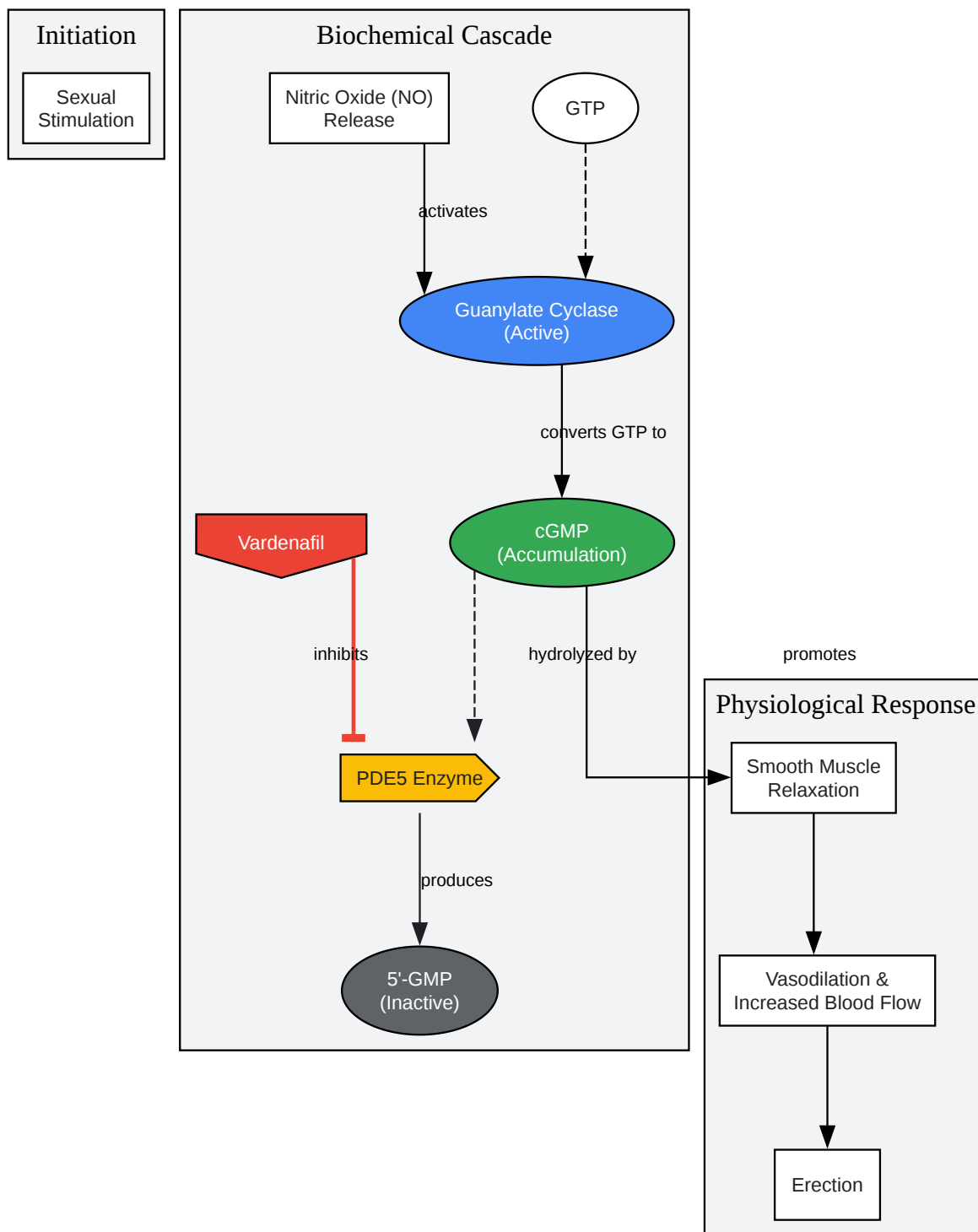
Vardenafil hydrochloride trihydrate is the hydrated salt form of the active pharmaceutical ingredient. Its fundamental properties are summarized below.

Property	Value	Reference
IUPAC Name	2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][6][7][8]triazin-4(1H)-one, monohydrochloride trihydrate	[9]
CAS Number	330808-88-3	[3][9]
Molecular Formula	C ₂₃ H ₃₂ N ₆ O ₄ S • HCl • 3H ₂ O	[3]
Molecular Weight	579.11 g/mol	[3][10]
Appearance	White to off-white crystalline solid	[3]
Solubility	• ≥95 mg/mL in Water • ≥13.3 mg/mL in DMSO • ≥3.42 mg/mL in Ethanol (with warming)	[3][11]

Mechanism of Action: PDE5 Inhibition

The pharmacological effect of **vardenafil** is rooted in its potent and selective inhibition of the PDE5 enzyme.[1][4][5] The erectile process is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum during sexual stimulation.[1][4] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP.[1][4] Elevated cGMP levels act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, vasodilation, and consequently, increased blood inflow to facilitate an erection.[4][5]

The action of cGMP is terminated by its hydrolysis by PDE5.[2][4] **Vardenafil** competitively inhibits PDE5, preventing the breakdown of cGMP.[2][12][13] This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing the erectile response to sexual stimulation.[4][12] It is important to note that **vardenafil** does not cause an erection without initial sexual arousal.[4]



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Vardenafil's mechanism of action via the PDE5 signaling pathway.

Biological Activity and Selectivity

Vardenafil exhibits high potency for PDE5 and significant selectivity over other phosphodiesterase isoforms. This selectivity profile is crucial for minimizing off-target effects. For instance, its lower inhibition of PDE6, found in the retina, and PDE11 is a key differentiator from other PDE5 inhibitors.[\[3\]](#)[\[9\]](#)

Enzyme Target	IC ₅₀ (nM)	Reference
PDE5	0.7	[3] [8] [12]
PDE1	180	[3] [11] [12]
PDE2	>10,000	[11]
PDE3	>1,000 - 2,500	[3] [11] [12]
PDE4	>1,000 - 4,000	[3] [11] [12]
PDE6	11	[3] [11] [12]
PDE11	130	[9]

Experimental Protocols

Accurate quantification and stability assessment of **vardenafil** hydrochloride trihydrate are critical for drug development and quality control.

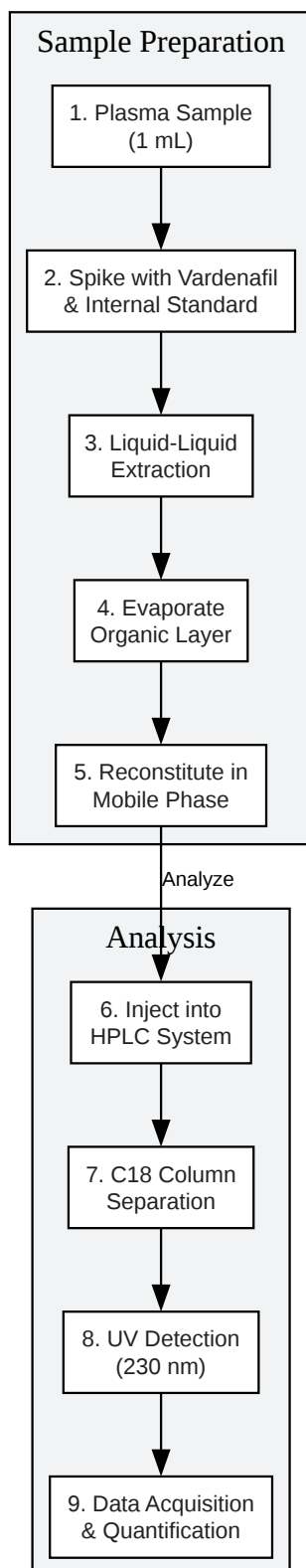
Protocol 1: Quantification in Human Plasma by HPLC-UV

This protocol outlines a validated method for determining **vardenafil** concentrations in a biological matrix, essential for pharmacokinetic studies.[\[14\]](#)

Methodology:

- Materials and Reagents: **Vardenafil** reference standard, internal standard (e.g., Sildenafil), HPLC-grade solvents (acetonitrile, methanol), phosphate buffer, drug-free human plasma. [\[14\]](#)

- Sample Preparation (Liquid-Liquid Extraction):
 - Spike 1 mL of human plasma with known concentrations of **vardenafil** standard solutions.
[14]
 - Add the internal standard.
 - Add an organic extraction solvent and vortex for 1-2 minutes.[14]
 - Centrifuge to separate the layers.
 - Transfer the organic layer to a new tube and evaporate to dryness.
 - Reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
 - HPLC System: Standard HPLC with UV detector.[14]
 - Column: Reversed-phase C18 (e.g., Kromasil 250 x 4.6 mm, 5 μ m).[14]
 - Mobile Phase: Isocratic mixture of acetonitrile and potassium dihydrogen phosphate buffer.[15]
 - Detection Wavelength: 230 nm.[15]



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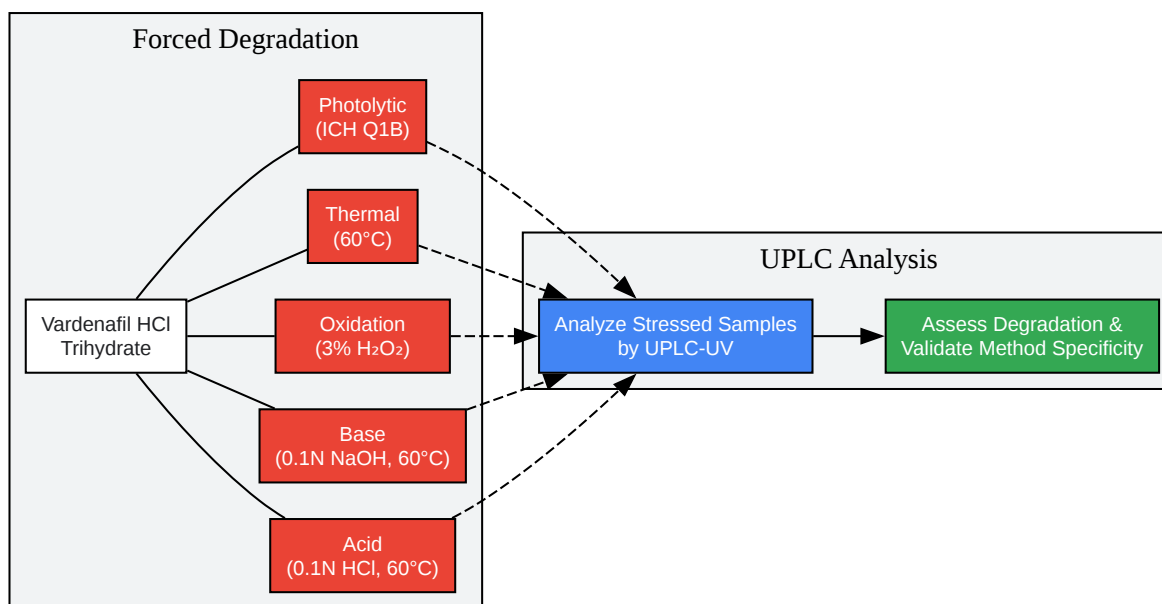
Experimental workflow for **vardenafil** quantification in plasma.

Protocol 2: Stability-Indicating UPLC Method

This protocol is used to determine the intrinsic stability of **varidenafil** and to develop a method capable of separating the drug from its degradation products.[\[16\]](#)[\[17\]](#)

Methodology:

- Forced Degradation Studies: Expose **varidenafil** hydrochloride trihydrate to various stress conditions to induce degradation.[\[16\]](#)[\[17\]](#)
 - Acid Hydrolysis: 0.1N HCl at 60°C.[\[16\]](#)
 - Base Hydrolysis: 0.1N NaOH at 60°C.[\[16\]](#)
 - Oxidative Degradation: 3% H₂O₂ at room temperature.[\[16\]](#)[\[17\]](#)
 - Thermal Degradation: Dry heat at 60°C for 7 days.[\[16\]](#)[\[17\]](#)
 - Photolytic Degradation: Exposure to light as per ICH Q1B guidelines.[\[16\]](#)
- Chromatographic Conditions:
 - UPLC System: Standard UPLC with a PDA or UV detector.
 - Column: Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm).[\[16\]](#)
 - Mobile Phase: Gradient elution using a buffer (e.g., 20 mM Ammonium bicarbonate, pH 5.0) and acetonitrile.[\[16\]](#)[\[17\]](#)
 - Flow Rate: ~0.25 mL/min.[\[17\]](#)
 - Detection Wavelength: 210 nm.[\[16\]](#)
 - Analysis: Analyze the stressed samples to assess for degradation and confirm peak purity of the parent drug.



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Logical workflow for stability-indicating method development.

Synthesis and Crystallization

The synthesis of **vardenafil** typically involves a multi-step process, culminating in the formation of the hydrochloride trihydrate salt to ensure stability and appropriate physicochemical properties for formulation.

General Protocol:

- Chlorosulfonation: The starting material, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][6][7][8]triazin-4-one, is reacted with chlorosulfonic acid to produce a sulfonyl chloride intermediate.[18]
- Amidation: The sulfonyl chloride intermediate is then reacted with N-ethylpiperazine to form the **vardenafil** base.[18]

- Salt Formation and Crystallization: The crude **varденаfil** base is dissolved in a suitable solvent like acetone.[18] A solution of hydrochloric acid in a controlled amount of water is added to the filtrate.[18] Slow cooling, potentially with seeding, induces the crystallization of the desired **varденаfil** hydrochloride trihydrate polymorph.[18]

This guide provides core technical information for professionals engaged in the research and development of **varденаfil**. The presented data and protocols, collated from scientific literature, offer a robust foundation for analytical method development, quality control, and further investigation into this significant pharmaceutical compound.

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